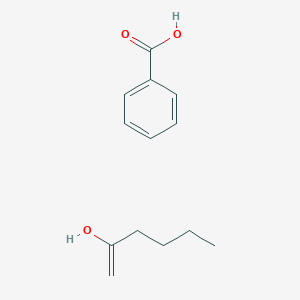

Benzoic acid;hex-1-en-2-ol

Description

Contextualization of Esterification in Organic Synthesis

Esterification is a cornerstone reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. organic-chemistry.orgnumberanalytics.com Esters are a vital class of organic compounds, widely found in nature as the source of characteristic fragrances in fruits and flowers and comprising the bulk of animal fats and vegetable oils. libretexts.orglibretexts.org The process is fundamental to synthetic chemistry, allowing for the creation of a vast array of molecules with applications ranging from pharmaceuticals and polymers to solvents and flavorings. organic-chemistry.orgchemistrylearner.com

The most traditional method is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction. taylorandfrancis.com Typically, a strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates a nucleophilic attack by the alcohol. mdpi.com The reaction's reversible nature means that to achieve a high yield of the ester, the equilibrium must be shifted toward the products, often by using an excess of one reactant or by removing water as it forms. chemistrylearner.comtaylorandfrancis.com

Significance of Hexenyl Benzoate (B1203000) Esters in Chemical Research

Hexenyl benzoate esters and related compounds are significant in several areas of chemical research. A key area is in the flavor and fragrance industry, where esters are widely used for their pleasant, often fruity or floral, aromas. chemicalbull.comlibretexts.org For example, esters are key components responsible for the flavor characteristics of citrus fruits and strawberries. nih.gov The specific isomer, (2E)-hex-2-en-1-yl benzoate, is noted for its sweet, fruity, and slightly floral odor and is used as a flavoring agent in various consumer products. lookchem.com

Beyond their aromatic properties, these unsaturated esters are valuable intermediates in organic synthesis. The presence of a carbon-carbon double bond in the hexenyl moiety allows for a variety of subsequent chemical transformations. Furthermore, the synthesis of chiral allylic esters, which are esters where the alcohol portion has a stereocenter at the allylic position, is an active area of research. Developing methods for the regio- and enantioselective synthesis of these compounds is a challenge due to the poor nucleophilicity of carboxylic acids and the reactivity of the products. rsc.org Recent advances have utilized transition-metal catalysts, such as those based on iridium, to achieve asymmetric allylic esterification of branched allylic alcohols with high selectivity. rsc.org

Historical Development of Synthetic Approaches to Unsaturated Alkyl Benzoates

The synthesis of esters has evolved significantly over more than a century, driven by the need for milder conditions, greater efficiency, and applicability to more complex and sensitive molecules like unsaturated alcohols.

The journey began with the Fischer-Speier esterification , first reported in 1895 by Emil Fischer and Arthur Speier. mdpi.comwikipedia.org This method involves heating a carboxylic acid and an alcohol with a strong acid catalyst. sciencemadness.org While effective for simple primary and secondary alcohols, its harsh, acidic conditions and high temperatures are unsuitable for molecules with acid-sensitive functional groups. organic-chemistry.org Tertiary alcohols, for instance, are prone to elimination under these conditions. wikipedia.org

To overcome these limitations, new methods were developed. In 1978, Wolfgang Steglich reported the Steglich esterification , a much milder method that can be performed at room temperature. wikipedia.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org The DCC formally removes the water molecule generated during the reaction by forming dicyclohexylurea (DCU). wikipedia.org The mildness of the Steglich method makes it particularly valuable for synthesizing esters from sensitive substrates, such as sterically hindered alcohols or those prone to degradation under acidic conditions. organic-chemistry.org

Another major advancement was the Mitsunobu reaction , discovered by Oyo Mitsunobu in the mid-20th century. encyclopedia.pubnih.gov This reaction allows for the dehydrative coupling of an alcohol and a nucleophile, such as a carboxylic acid, using a combination of triphenylphosphine (B44618) (TPP) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD). wikipedia.orgwiley.com A key feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis. nih.govwiley.com Its mild and virtually neutral conditions have made it widely used in the synthesis of complex natural products. wiley.com

More recent developments have focused on transition-metal-catalyzed approaches, such as palladium- or iridium-catalyzed reactions, which offer new pathways for the esterification of challenging substrates like secondary allylic alcohols. rsc.orgacs.orgacs.org These modern methods continue to expand the toolkit available to synthetic chemists for creating unsaturated esters.

Table 2: Comparison of Historical Esterification Methods

| Method | Year Described | Key Reagents | Typical Conditions | Key Advantages/Features |

|---|---|---|---|---|

| Fischer-Speier Esterification | 1895 wikipedia.org | Strong acid catalyst (e.g., H₂SO₄) | Reflux/Heat | Simple reagents, cost-effective for robust substrates. wikipedia.org |

| Steglich Esterification | 1978 wikipedia.org | DCC, DMAP (catalyst) | Room temperature | Mild conditions, suitable for acid-sensitive or sterically hindered substrates. organic-chemistry.org |

| Mitsunobu Reaction | c. 1967 beilstein-journals.org | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD) | Mild, often 0 °C to room temp. | Proceeds with inversion of stereochemistry; useful for complex molecules. nih.govwiley.com |

Structure

2D Structure

Properties

CAS No. |

107820-27-9 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

benzoic acid;hex-1-en-2-ol |

InChI |

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-3-4-5-6(2)7/h1-5H,(H,8,9);7H,2-5H2,1H3 |

InChI Key |

NKIAKVYAFOZMFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Catalytic Systems in the Synthesis of Benzoic Acid;hex 1 En 2 Ol Esters

Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. This approach allows for mild reaction conditions and high selectivity due to the well-defined nature of the catalytic species.

Transition Metal-Based Catalysts

Transition metals are a cornerstone of homogeneous catalysis for ester synthesis, offering diverse reactivity profiles.

Iridium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of olefins, a key step in producing chiral alcohols that can subsequently be esterified. While direct synthesis of hex-1-en-2-yl benzoate (B1203000) via this method is not explicitly detailed, the principles are applicable to related structures. For instance, iridium catalysts bearing chiral spiro phosphine-oxazoline ligands have been used in the asymmetric hydrogenation of 2-(hex-1-en-2-yl)benzoic acid. researchgate.net This reaction proceeds with excellent yields and enantioselectivities, demonstrating the potential for creating chiral precursors for ester synthesis. researchgate.net

In a notable application, an iridium-catalyzed asymmetric hydrogenation of 2-(hex-1-en-2-yl)benzoic acid was performed at 6 atm of hydrogen pressure in methanol, using a chiral spiro iridium catalyst, achieving high yields and enantioselectivity. researchgate.net The resulting chiral 2-alkyl benzoic acids are valuable intermediates. researchgate.net Furthermore, iridium complexes with N,P-ligands have been successfully employed in the asymmetric hydrogenation of various allylic alcohols, yielding chiral alcohols with high enantiomeric excess. researchgate.netresearchgate.netacs.org These chiral alcohols can then be esterified to form the desired chiral esters. The efficiency of these iridium catalysts is often enhanced by the presence of a directing group, such as a carboxyl group, on the olefin substrate. researchgate.net

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-(hex-1-en-2-yl)benzoic acid

| Catalyst | Ligand | Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| [Ir(cod)Cl]₂ | Chiral Spiro Phosphine-Oxazoline | 6 | Methanol | 98 | 99.1 | researchgate.net |

| (Ra)-1b | Spiro Phosphine-Oxazoline | Not Specified | Not Specified | 98 | 96 | researchgate.net |

Data sourced from studies on related α-alkyl-α-aryl terminal olefins.

Copper catalysts are effective in promoting the oxidative dehydrogenative carboxylation of alkanes to form allylic esters. nih.govnih.govacs.orgescholarship.org This method involves the reaction of an alkane with a carboxylic acid in the presence of a copper catalyst and an oxidant. While this reaction typically starts from an alkane rather than an alkene, it provides a direct route to allylic esters. nih.govacs.org

In a representative example, the reaction of cyclohexane (B81311) with benzoic acid in the presence of a copper catalyst and di-tert-butyl peroxide as an oxidant yields cyclohex-2-en-1-yl benzoate. acs.org The resting state of the catalyst has been identified as a copper(II)-benzoate complex. nih.govnih.govescholarship.org The reaction mechanism is proposed to involve the formation of a tert-butoxy (B1229062) radical which abstracts a hydrogen atom from the alkane, leading to an alkyl radical. nih.govacs.orgescholarship.org Subsequent oxidation and reaction with the benzoate furnish the allylic ester. The choice of ligand on the copper center can influence the reaction's efficiency. researchgate.net

Table 2: Copper-Catalyzed Oxidative Dehydrogenative Carboxylation of Cyclohexane with Benzoic Acid

| Copper Catalyst | Oxidant | Solvent | Yield (%) | Reference |

| (phen)Cu₂ | tBuOOtBu | Cyclohexane | 21 | acs.org |

| CuCl | tBuOOtBu | Cyclohexane | 76 | acs.org |

Data represents the formation of cyclohex-2-en-1-yl benzoate.

Rhodium(III) complexes are adept at catalyzing the oxidative coupling of benzoic acids with alkenes and alkynes to form various heterocyclic compounds, including isocoumarins and phthalides. acs.orgacs.orgresearchgate.netnih.govresearchgate.net This methodology relies on the C-H activation of the benzoic acid, followed by insertion of the unsaturated partner.

For instance, the reaction of benzoic acids with geminal-substituted vinyl acetates in the presence of a Rh(III) catalyst leads to the formation of 3-substituted isocoumarins. acs.org Similarly, the coupling of benzoic acids with acrylates can produce (E)-3-ylidenephthalides. researchgate.netresearchgate.net A rhodium/copper co-catalytic system has been shown to efficiently couple benzoic acids with internal alkynes under air, producing isocoumarin (B1212949) derivatives with water as the only byproduct. nih.gov While not a direct synthesis of hex-1-en-2-yl benzoate, these reactions showcase the utility of rhodium catalysis in forming C-O bonds through C-H activation, a principle that could be adapted for ester synthesis.

Table 3: Rhodium(III)-Catalyzed Oxidative Coupling Reactions

| Reactants | Catalyst System | Product Type | Reference |

| Benzoic Acid, Vinyl Acetate | Rh(III) | 3-Substituted Isocoumarins | acs.org |

| Aromatic Acid, Acrylate | Rh(III) | (E)-3-Ylidenephthalides | researchgate.netresearchgate.net |

| Benzoic Acid, Internal Alkyne | Rh/Cu | Isocoumarin Derivatives | nih.gov |

Both ruthenium and gold catalysts are proficient in mediating the addition of carboxylic acids to alkynes, providing a direct route to enol esters. researchgate.netmdpi.comacs.orgmdpi.comuniovi.es This transformation can proceed with high regio- and stereoselectivity.

Ruthenium catalysts have been extensively studied for the Markovnikov addition of carboxylic acids to terminal alkynes. mdpi.comuniovi.es For example, the reaction of indole-2-carboxylic acid with hex-1-yne in the presence of a ruthenium catalyst, [RuCl₂(η⁶-p-cymene)(PPh₃)], selectively yields the corresponding enol ester. researchgate.net

Gold catalysts, often in the form of [AuCl(PPh₃)]/AgPF₆, also facilitate the addition of carboxylic acids to alkynes. researchgate.netmdpi.com In the same reaction of indole-2-carboxylic acid with hex-1-yne, the gold catalyst promoted the formation of a different product resulting from the addition of both the carboxylic acid and the N-H group of the indole. researchgate.net This highlights the distinct reactivity profiles of different metal catalysts. The choice of catalyst can therefore direct the reaction towards the desired product.

Table 4: Ruthenium and Gold-Catalyzed Addition of Indole-2-Carboxylic Acid to Hex-1-yne

| Catalyst | Product | Reference |

| [RuCl₂(η⁶-p-cymene)(PPh₃)] | Hex-1-en-2-yl indole-2-carboxylate | researchgate.net |

| [AuCl(PPh₃)]/AgPF₆ | Hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylate | researchgate.net |

Tin(II) and titanium compounds are widely used as catalysts for the esterification of carboxylic acids with alcohols due to their Lewis acidic nature. google.comgoogle.comresearchgate.netkoreascience.krresearchgate.net These catalysts are particularly effective at high temperatures. google.com

Tin(II) compounds, such as tin(II) chloride, have been shown to be effective catalysts for the esterification of benzoic acid with various alcohols. researchgate.netkoreascience.krresearchgate.net The reaction is typically carried out by heating the carboxylic acid and alcohol with a catalytic amount of the tin compound, with removal of the water formed during the reaction. google.com

Titanium compounds, particularly titanium(IV) alkoxides like titanium isopropoxide, are also excellent catalysts for this transformation. google.com A patented process describes the esterification of benzoic acid with C6 to C12 monohydric alcohols in the presence of a titanium(IV) compound at temperatures ranging from 180-250°C. google.com These methods provide a straightforward and industrially viable route to benzoate esters.

Table 5: Tin(II) and Titanium-Catalyzed Esterification of Benzoic Acid

| Catalyst | Alcohol | Temperature (°C) | Key Feature | Reference |

| Tin(II) Chloride | Propanol | 100 | Good yields with excess alcohol | koreascience.krresearchgate.net |

| Titanium(IV) Compound | C6-C12 Alcohols | 180-250 | Step-wise temperature increase | google.com |

Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis offers a metal-free alternative for esterification, utilizing small organic molecules to catalyze the reaction. While specific research on the use of organocatalysts for the synthesis of hex-1-en-2-yl benzoate is not extensively detailed in the provided results, the principles of organocatalysis are widely applied to esterification reactions. For instance, bifunctional organocatalysts bearing a tertiary amino group and a urea (B33335) moiety have been developed for Michael additions, a type of reaction that can be catalyzed by similar principles to esterification. mdpi.com The use of benzoic acid as a co-catalyst in some organocatalytic reactions highlights its role in activating substrates. mdpi.com

Non-metal catalytic systems, such as those based on iodine, have also shown promise. A method using dried Dowex H+ resin in combination with sodium iodide provides a solvent-free approach for esterification. nih.gov This system has been successfully applied to the synthesis of various esters, demonstrating high conversions. nih.gov

Selenium Catalysis in Carboxylic Acid and Ester Synthesis

Selenium-based catalysts have emerged as effective agents for the synthesis of carboxylic acids and esters under mild and environmentally friendly conditions. mdpi.comnih.gov Diphenyl diselenide, in the presence of hydrogen peroxide, can efficiently catalyze the oxidation of aldehydes to carboxylic acids, which can then be esterified. mdpi.comresearchgate.net This method allows for the reaction to proceed in water, avoiding the use of organic solvents. mdpi.com The catalytic cycle involves the oxidation of the selenium catalyst by hydrogen peroxide to form seleninic and perseleninic acids, which are the active catalytic species. mdpi.comresearchgate.net

Intermolecular haloesterification of alkenes with benzoic acid has also been successfully catalyzed by selenium compounds. acs.org A selenium-amide catalyst, in particular, has shown significantly improved yields compared to diphenyl selenide (B1212193) alone, highlighting the importance of the catalyst structure. acs.org

Table 1: Selenium-Catalyzed Oxidation of Benzaldehyde to Benzoic Acid

| Entry | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | none | 10% H₂O₂ | H₂O | 6 | trace | researchgate.net |

| 2 | 1% (PhSe)₂ | 10% H₂O₂ | H₂O | 4 | 56 | researchgate.net |

| 3 | 1% (PhSe)₂ | 10% H₂O₂ | H₂O | 6 | 61 | researchgate.net |

| 4 | 1% (PhSe)₂ | 20% H₂O₂ | H₂O | 6 | 85 | researchgate.net |

| 5 | 2% (PhSe)₂ | 10% H₂O₂ | H₂O | 6 | >99 | researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. dergipark.org.trresearchgate.net This simplifies product purification and reduces waste.

Solid acid catalysts, such as ion-exchange resins like Amberlyst 15, are widely used in esterification reactions. dergipark.org.trresearchgate.net These materials possess acidic sites on their surface that can effectively catalyze the reaction between a carboxylic acid and an alcohol. ijstr.org Amberlyst 15, a macroporous styrene-divinylbenzene copolymer with sulfonic acid groups, has been employed as a catalyst for the esterification of benzoic acid with various alcohols. dergipark.org.tr

Studies have compared the catalytic activity of Amberlyst 15 with other catalysts, such as deep eutectic solvents and ionic liquids. dergipark.org.tr In some cases, Amberlyst 15 has shown lower catalytic activity compared to these alternative systems under the same reaction conditions. dergipark.org.tr For example, in the esterification of benzoic acid with ethanol (B145695), butanol, and hexanol, a deep eutectic solvent demonstrated higher conversions than Amberlyst 15. dergipark.org.tr Nevertheless, the reusability and non-corrosive nature of ion-exchange resins make them a viable option for industrial applications. dergipark.org.tr Dowex, another ion-exchange resin, has also been utilized in combination with sodium iodide for the green synthesis of esters. nih.gov

Supported catalysts, where the active catalytic species is dispersed on a solid support, are a cornerstone of heterogeneous catalysis. rsc.org The support material can influence the activity and selectivity of the catalyst. For the synthesis of hexyl benzoate, various supported catalysts have been investigated.

Alkaline earth layered benzoates, such as those of calcium, strontium, and barium, have been shown to act as reusable heterogeneous catalysts for the esterification of benzoic acid with methanol. scielo.br Barium benzoate, in particular, was found to be effective, with the best conversions achieved at 160°C with a 10% catalyst loading. scielo.br

Phosphoric acid supported on titania-zirconia (H₃PO₄/TiO₂-ZrO₂) has also been identified as an active and environmentally friendly catalyst for the esterification of aromatic acids with various alcohols, including 1-hexanol. scispace.com This catalyst system allows for high yields and 100% selectivity to the corresponding ester without the need for water removal. scispace.com

Furthermore, palladium catalysts supported on silica (B1680970) have been extensively studied for various organic reactions, including C-C coupling reactions which share mechanistic steps with some esterification pathways. rsc.org The performance of these catalysts is influenced by the nature of the support and any modifying groups present. rsc.org

Biocatalysis for Enzymatic Esterification

Biocatalysis utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. medcraveonline.comnumberanalytics.com Lipases are a class of enzymes commonly employed for esterification reactions. The synthesis of hexenyl benzoate can be achieved through the enzymatic esterification of benzoic acid and a hexenol isomer.

Immobilized lipases are often preferred as they can be easily recovered and reused, which is crucial for the economic viability of the process. researchgate.net For instance, Mucor miehei lipase (B570770) immobilized on a suitable support has been used for the synthesis of esters. researchgate.net Lipozyme TLIM, another commercially available immobilized lipase, has been used to catalyze the esterification of cinnamic acid with benzyl (B1604629) alcohol, a reaction analogous to hexenyl benzoate synthesis. medcraveonline.com

The choice of solvent can significantly impact the efficiency of enzymatic esterification. Non-polar organic solvents like isooctane (B107328) have been shown to be effective media for these reactions. medcraveonline.com However, there is a growing interest in solvent-free systems and the use of greener solvents like ionic liquids to further enhance the sustainability of the process. medcraveonline.com

Table 2: Enzymatic Synthesis of Esters

| Enzyme | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|

| S. aureus lipase | Benzoic acid, Eugenol | Eugenyl benzoate | 56.13 | medcraveonline.com |

| Rhizomucor miehei lipase | Benzoic acid, Eugenol | Eugenyl benzoate | 65 | medcraveonline.com |

| Lipozyme TLIM | Cinnamic acid, Benzyl alcohol | Benzyl cinnamate | - | medcraveonline.com |

| Candida antarctica Lipase B | Methyl salicylate, hex-1-en-1-ol | hex-1-en-1-yl 2-hydroxybenzoate | 70-75 |

Green Catalysts in Sustainable Esterification Reactions

The development of green catalysts is a key focus in modern chemistry, aiming to create more environmentally benign and sustainable chemical processes. rsc.org In the context of esterification, this involves the use of catalysts that are non-toxic, recyclable, and can operate under mild, energy-efficient conditions.

Deep eutectic solvents (DESs) have emerged as promising green catalysts for esterification. dergipark.org.tr A DES formed from p-toluenesulfonic acid and benzyltriethylammonium chloride has been shown to be a highly effective dual solvent-catalyst for the esterification of benzoic acid with various alcohols, including hexanol. dergipark.org.tr This system provided high conversions and the catalyst could be easily separated and potentially reused. dergipark.org.tr

Selenium-based catalysts, as discussed earlier, also fall under the umbrella of green catalysts, particularly when used in aqueous media, as they allow for the avoidance of volatile organic solvents and can be recycled. mdpi.comnih.gov Similarly, solid acid catalysts like ion-exchange resins and supported catalysts contribute to greener processes by simplifying catalyst separation and reducing waste streams. dergipark.org.trijstr.orgscispace.com The use of biocatalysts is inherently a green approach due to the mild reaction conditions and high selectivity of enzymes. numberanalytics.com

Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents and catalysts for esterification reactions. dergipark.org.tr These systems are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride (ChCl) or benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC), with a hydrogen bond donor (HBD), which can be an acid like p-toluenesulfonic acid (p-TSA). dergipark.org.trdergipark.org.tr The resulting mixture has a significantly lower melting point than its individual components and can function as both the reaction medium and the catalyst, particularly when an acidic HBD is used. dergipark.org.trresearchgate.net This dual-role capability simplifies processes by eliminating the need for a separate organic solvent. dergipark.org.tr

The acidic nature of DESs, such as those containing p-TSA, provides the necessary catalytic activity for the esterification of benzoic acid. dergipark.org.tr Studies have demonstrated high conversions of benzoic acid with various alcohols, including ethanol, butanol, and hexanol, using a DES composed of p-TSA and BTEAC. dergipark.org.trdergipark.org.tr The efficiency of the reaction is influenced by temperature, with higher temperatures generally leading to increased conversion rates. For instance, in a solvent-free system, the conversion of benzoic acid with hexanol reached 67.5% at 75°C when catalyzed by a p-TSA-based DES. dergipark.org.tr The properties of DES, such as low viscosity and high acidity, contribute to their high catalytic performance in homogeneous reaction media. dergipark.org.tr

| Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) |

|---|---|---|

| Ethanol | 55 | 52.7 |

| 65 | 64.0 | |

| 75 | 88.3 | |

| Butanol | 65 | - |

| 75 | 87.8 | |

| Hexanol | 65 | - |

| 75 | 67.5 |

Role of Ionic Liquids in Environmentally Friendly Esterification

Ionic liquids (ILs) are another class of compounds recognized as green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. dergipark.org.trarabjchem.org They are particularly attractive alternatives to volatile and often toxic organic solvents. arabjchem.org For the esterification of benzoic acid, Brønsted acidic ILs, especially those based on an imidazolium (B1220033) core functionalized with a sulfonic acid group, have shown excellent catalytic activity. researchgate.net

Research indicates that the choice of the anion in the IL significantly impacts its catalytic performance. researchgate.net For example, an imidazolium IL with a hydrogen sulfate (B86663) ([HSO4]⁻) anion demonstrated the best catalytic activity for benzoic acid esterification compared to those with tetrafluoroborate (B81430) ([BF4]⁻) or hexafluorophosphate (B91526) ([PF6]⁻) anions. researchgate.net In some cases, high yields of up to 98% have been achieved with various alcohols using these catalysts. dergipark.org.tr Furthermore, novel amino acid-based ILs, such as l-valine (B1682139) amido ethyl methyl imidazolium bromide ([l-Vaemim]Br), have been developed as effective and recyclable catalytic systems for ester synthesis, often operating under solvent-free conditions. arabjchem.org These functionalized ILs expand the toolkit for green esterification processes. rsc.orgarabjchem.org

| Catalyst System | Catalyst Type | Benzoic Acid Conversion (%) |

|---|---|---|

| p-TSA:BTEAC | Deep Eutectic Solvent | 88.4 |

| 1-Butyl-3-methylimidazolium chloride | Ionic Liquid | ~20 |

| Amberlyst 15 | Ion Exchange Resin | ~8 |

Recyclability and Stability Assessment of Green Catalysts

A key advantage of green catalysts like DESs and ILs is their potential for recovery and reuse, which is crucial for sustainable industrial applications. dergipark.org.tr Studies have consistently shown that both DES and IL catalysts can be efficiently recycled multiple times without a significant drop in their catalytic activity.

Deep Eutectic Solvents can often be separated from the reaction mixture simply by gravity, owing to density differences, and reused. dergipark.org.tr For instance, a choline chloride and p-toluenesulfonic acid-based DES used in the synthesis of methyl benzoate remained stable after five cycles of use.

Ionic Liquids also demonstrate excellent reusability. They can be recovered from reaction mixtures through methods like decantation or extraction with water, followed by water removal. researchgate.net A chitosan-supported IL catalyst used for the esterification of benzoic acid with ethanol showed consistent performance for up to 10 consecutive cycles. rsc.org Similarly, an imidazolium-based IL with an HSO₄⁻ anion was effectively reused after separation by decantation. researchgate.net This stability and ease of recycling make these catalysts economically and environmentally attractive compared to traditional single-use catalysts. dergipark.org.trrsc.org

| Catalyst | Reaction | Number of Cycles | Yield/Conversion at Final Cycle | Reference |

|---|---|---|---|---|

| Chitosan-supported Ionic Liquid (Chitosan-IL₆) | Benzoic acid + Ethanol | 10 | >90% Yield | rsc.org |

| [BPy]I (1-butylpyridinium iodide) | 2-Chlorobenzoic acid + Methylbenzene | 4 | ~85% Yield | |

| DES ([ChCl:PTSA]) | Benzoic acid + Methanol | 5 | Stable Performance (~93% Yield) | |

| l-valine amido ethyl methyl imidazolium bromide ([l-Vaemim]Br) | Benzoic acid + Benzyl alcohol | - | Easily recycled without loss of activity | arabjchem.org |

Mechanistic Investigations and Kinetic Studies of Benzoic Acid Hex 1 En 2 Ol Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

The reaction between benzoic acid and hex-1-en-2-ol (B14558141) to form hex-1-en-2-yl benzoate (B1203000) typically proceeds through an acid-catalyzed esterification mechanism. The generally accepted pathway involves the initial protonation of the carbonyl oxygen of benzoic acid by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. rsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hex-1-en-2-ol.

The subsequent nucleophilic addition of the alcohol to the protonated carboxylic acid forms a tetrahedral intermediate. This intermediate is a key species in the reaction pathway. Following its formation, a proton transfer occurs from the attacking hydroxyl group to one of the original hydroxyl groups of the benzoic acid moiety. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, hex-1-en-2-yl benzoate.

It is important to note that side reactions can occur. For instance, the allylic alcohol, hex-1-en-2-ol, can undergo acid-catalyzed rearrangement or dehydration under the reaction conditions. Additionally, the formation of by-products such as ethers from the self-condensation of the alcohol is a possibility. ufv.br The presence of water in the reaction medium can also lead to the hydrolysis of the formed ester, which is the reverse reaction of esterification. ufv.br

Key Intermediates:

Protonated Benzoic Acid

Tetrahedral Intermediate

Protonated Ester

Kinetic Modeling of Benzoic Acid Esterification Processes

Typically, the esterification of benzoic acid is modeled as a reversible second-order reaction. The forward reaction is first-order with respect to benzoic acid and first-order with respect to the alcohol. dnu.dp.uadnu.dp.ua The rate equation can be expressed as:

rate = k_f[Benzoic Acid][Hex-1-en-2-ol] - k_r[Hex-1-en-2-yl Benzoate][Water]

Where:

k_f is the forward rate constant

k_r is the reverse rate constant

Kinetic studies often involve determining these rate constants at various temperatures to calculate the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation. dnu.dp.uadnu.dp.ua For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions were found to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uadnu.dp.ua These values provide an estimate of the energy barrier that needs to be overcome for the reaction to occur.

Microreactors are increasingly being used for kinetic studies as they offer rapid heat and mass transfer, leading to more precise kinetic data compared to traditional batch processes. mdpi.com

Influence of Reaction Parameters on Conversion, Yield, and Selectivity

Several reaction parameters significantly influence the outcome of the esterification of benzoic acid with hex-1-en-2-ol. Optimizing these parameters is key to maximizing the desired product formation.

Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins. dnu.dp.uaijstr.org The catalyst increases the reaction rate by protonating the carboxylic acid. rsc.org The catalyst loading also plays a role; for instance, in the esterification of benzoic acid with various alcohols, a catalyst content of 10 wt% was found to be effective. dnu.dp.uadergipark.org.tr The use of deep eutectic solvents as dual solvent-catalysts has also shown high catalytic activity. dergipark.org.tr

Reactant Molar Ratio: The stoichiometry of the reaction is 1:1. However, using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (benzoic acid). dnu.dp.ua A molar ratio of benzoic acid to alcohol of 1:10 has been used in some studies to achieve high conversions. dnu.dp.uadergipark.org.tr

Reaction Time: The reaction time required to reach equilibrium or achieve a desired conversion depends on the other reaction parameters. Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize yield while minimizing the formation of by-products from prolonged reaction times. dnu.dp.ua

Interactive Data Table: Effect of Temperature on Benzoic Acid Conversion with Butanol dnu.dp.uadergipark.org.tr

| Temperature (°C) | Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (min) | Conversion (%) |

| 55 | Deep-Eutectic Solvent | 1:10 | 180 | 43.39 |

| 65 | Deep-Eutectic Solvent | 1:10 | 180 | 64.0 |

| 75 | Deep-Eutectic Solvent | 1:10 | 180 | 87.8 |

Application of Computational Methods for Reaction Mechanism Analysis (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating reaction mechanisms at a molecular level. DFT calculations can provide valuable insights into the energetics and geometries of reactants, transition states, and intermediates involved in the esterification of benzoic acid. rsc.orgbuketov.edu.kz

For the acid-catalyzed esterification of benzoic acid, DFT studies can be used to:

Determine the most likely protonation site: Calculations have shown that the carbonyl-oxygen protonation is energetically more favorable than the hydroxyl-oxygen protonation. rsc.org

Calculate the activation energies: DFT can be used to compute the energy barriers for the different steps in the reaction mechanism, helping to identify the rate-determining step. rsc.org

Analyze the structure of the tetrahedral intermediate: The geometry and stability of this key intermediate can be elucidated through computational modeling.

Investigate the effect of substituents: DFT can predict how electron-donating or electron-withdrawing groups on the benzoic acid ring affect the reaction rate. ijstr.org

Explore alternative reaction pathways: Computational studies can help in identifying and evaluating potential side reactions and their likelihood of occurrence.

For instance, DFT calculations have been employed to study the intermolecular proton exchange in benzoic acid derivatives, providing insights into the fundamental steps of acid-base catalysis. buketov.edu.kz While specific DFT studies on the benzoic acid and hex-1-en-2-ol system are not detailed in the provided search results, the principles and methodologies are directly applicable to understanding the nuances of this specific reaction.

Advanced Analytical Techniques for Characterization of Hexenyl Benzoates

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used for the structural confirmation of hexenyl benzoates.

In ¹H NMR spectra, the protons of the benzoate (B1203000) ring typically appear as multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons on the carbon adjacent to the ester oxygen (the O-CH₂) are deshielded and resonate downfield, usually in the range of δ 4.0-4.5 ppm. The vinyl protons of the hexenyl chain appear between δ 5.0 and 6.0 ppm, with their specific chemical shifts and coupling constants providing information about the position and stereochemistry (E/Z or cis/trans) of the double bond. The aliphatic protons of the hexenyl chain resonate further upfield. chemicalbook.comchemicalbook.comrsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is highly deshielded and typically appears around δ 165-167 ppm. rsc.orgchemicalbook.comchemicalbook.com Carbons of the aromatic ring are found in the δ 128-134 ppm region. The carbons of the hexenyl chain, including the olefinic carbons (δ 120-140 ppm) and the aliphatic carbons (δ 10-70 ppm), can be assigned to complete the structural elucidation. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for cis-3-Hexenyl Benzoate in CDCl₃

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~166.5 |

| Aromatic C (quaternary) | - | ~130.4 |

| Aromatic CH | 7.40 - 8.05 (m) | ~128.3, ~129.5, ~132.8 |

| Olefinic CH | 5.35 - 5.65 (m) | ~123.5, ~134.8 |

| O-CH₂ | 4.30 (t) | ~64.5 |

| Allylic CH₂ | 2.45 (q) | ~26.8 |

| Ethyl CH₂ | 2.07 (p) | ~20.6 |

Data compiled from publicly available spectral databases. chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. For hexenyl benzoates, the IR spectrum is characterized by several key absorption bands. chemicalbook.comchemicalbook.com The most prominent feature is the strong stretching vibration of the ester carbonyl group (C=O), which typically appears in the range of 1715-1735 cm⁻¹. rsc.org

Other significant absorptions include the C-O stretching vibrations of the ester linkage between 1250 and 1300 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The carbon-carbon double bond (C=C) of the hexenyl chain gives rise to a stretching band around 1650-1670 cm⁻¹, which can sometimes be weak. nih.gov

Table 2: Characteristic IR Absorption Bands for Hexenyl Benzoates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1715 - 1735 |

| C-O (Ester) | Stretch | 1250 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=C (Alkenyl) | Stretch | 1650 - 1670 |

| C-H (Aromatic) | Stretch | 3010 - 3100 |

Data compiled from various spectroscopic sources. nih.govspectrabase.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For volatile compounds like hexenyl benzoates, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly employed. nih.gov

Under EI conditions, hexenyl benzoates typically exhibit a clear molecular ion peak (M⁺). The most characteristic fragmentation pathway involves the cleavage of the ester bond, leading to the formation of a highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often the base peak in the spectrum. nih.govnist.gov Another significant fragment corresponds to the hexenyl cation (C₆H₉⁺) at m/z 81 or related ions resulting from rearrangements and fragmentation of the alkyl chain. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules, often in conjunction with liquid chromatography (LC-MS). colostate.edunih.gov ESI generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). rsc.org This technique is advantageous as it typically produces minimal fragmentation, providing clear molecular weight information. youtube.comnih.gov Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected parent ion, yielding structural information. nih.gov

Table 3: Common EI-MS Fragment Ions for Hexenyl Benzoates

| m/z | Proposed Ion Structure | Significance |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 122 | [C₆H₅COOH]⁺ | Benzoic acid fragment |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (often base peak) |

| 81/82 | [C₆H₉]⁺ / [C₆H₁₀]⁺ | Hexenyl cation / Hexadiene fragment |

Data based on typical fragmentation patterns observed for hexenyl benzoates. nih.govnist.gov

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is essential for separating hexenyl benzoates from reaction mixtures, analyzing their purity, and resolving different isomers. The choice of technique depends on the volatility and polarity of the compounds.

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable hexenyl benzoate isomers. nist.gov Separation is achieved based on the compounds' boiling points and interactions with the stationary phase of the capillary column. Non-polar or medium-polarity columns (e.g., those with polysiloxane-based stationary phases like HP-5) are commonly used. nist.govnist.gov The retention index of each isomer can be used as a reliable parameter for identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of benzoates, including those that are less volatile or part of complex cosmetic or food matrices. longdom.org Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. sielc.comceu.es A UV detector is often used for quantification, as the benzoate chromophore provides strong absorbance. longdom.org HPLC can be readily coupled with mass spectrometry (LC-MS) for enhanced identification capabilities. nih.govresearchgate.net

The synthesis of hexenyl benzoates can result in complex mixtures containing multiple structural and stereoisomers (e.g., positional isomers of the double bond and E/Z isomers), which often have very similar physicochemical properties, making their separation challenging. chemicalindustryjournal.co.uk

Advanced separation methodologies are required to resolve these complex mixtures. High-resolution capillary GC with specialized stationary phases can offer improved separation of closely related isomers. In HPLC, modifying mobile phase composition, pH, and temperature can optimize selectivity. Furthermore, techniques like supercritical fluid chromatography (SFC), which uses a supercritical fluid such as carbon dioxide as the mobile phase, can offer unique selectivity and faster separations compared to traditional HPLC for certain isomeric mixtures. google.com For particularly difficult separations, preparative chromatography may be employed for the isolation of pure isomers for further characterization. The development of separation methods often relies on a systematic approach to screen different columns and mobile phases to achieve the desired resolution for all components in the product mixture.

X-ray Diffraction Studies for Solid-State Structural Determination

The analysis of a crystalline sample by single-crystal X-ray diffraction yields a set of crystallographic parameters that define the unit cell—the basic repeating structural unit of a crystal. These parameters include the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). The arrangement of atoms within this unit cell is described by the space group, which dictates the symmetry of the crystal.

As an illustrative example, the crystallographic data for cyclohexylammonium benzoate, a salt formed from benzoic acid and cyclohexylamine, reveals a specific arrangement in the solid state. nih.gov The crystal system and space group determine the packing of the benzoate and cyclohexylammonium ions. The precise atomic coordinates allow for the calculation of bond lengths and angles, confirming the expected geometry of the benzoate group and the conformation of the cyclohexyl ring.

In a study of anhydrous metronidazole (B1676534) benzoate, the crystal structure analysis revealed that the molecule adopts different conformations depending on the crystalline form. nih.gov This highlights the influence of crystal packing forces on molecular shape. The study also demonstrated that crystal cohesion in the anhydrous form is due to van der Waals interactions, whereas in its monohydrate form, strong intermolecular hydrogen bonding, mediated by water molecules, is present. nih.gov Such analyses are crucial for understanding the physical properties of solid-state materials.

Theoretical studies on compounds like phenyl benzoate, which is a solid at room temperature, complement experimental XRD data. researchgate.net Computational methods can predict molecular structures, and the results often show good agreement with experimental data obtained from X-ray diffraction. researchgate.netnih.gov

The table below presents representative crystallographic data for cyclohexylammonium benzoate, illustrating the type of detailed structural information that can be obtained from an X-ray diffraction study. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | F d d 2 |

| a (Å) | 22.1824 |

| b (Å) | 35.8905 |

| c (Å) | 6.3763 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 16 |

Computational Chemistry and Theoretical Aspects of Hex 1 En 2 Yl Benzoate Systems

Quantum Chemical Calculations (e.g., HOMO/LUMO Analysis, Wiberg Bond Order Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and intrinsic reactivity of hex-1-en-2-yl benzoate (B1203000).

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity .

For hex-1-en-2-yl benzoate, calculations reveal that the HOMO is primarily localized on the electron-rich benzoate ring and the oxygen atoms of the ester group. In contrast, the LUMO is predominantly distributed across the conjugated system of the phenyl ring and the carbonyl group. This distribution suggests that the molecule is susceptible to electrophilic attack on the benzoate ring and nucleophilic attack at the carbonyl carbon. The calculated energy values provide a quantitative measure of these properties .

Table 6.1: Calculated Frontier Molecular Orbital Properties of Hex-1-en-2-yl Benzoate Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -6.89 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.05 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.84 eV | Difference between LUMO and HOMO energies; indicates kinetic stability and chemical reactivity. |

Wiberg Bond Order (WBO) Analysis: WBO analysis quantifies the electron density between atoms, providing a value that correlates with the classical concept of bond order (single, double, triple). This analysis is useful for assessing bond strengths and identifying potential sites for bond cleavage . In hex-1-en-2-yl benzoate, WBO calculations highlight the distinct nature of the bonds within the ester functionality and the vinyl group. The C=O bond of the carbonyl group exhibits a WBO significantly less than 2, indicating polarization and delocalization of π-electrons. The C=C double bond in the hexenyl moiety maintains a high bond order, confirming its alkene character. The ester C–O bonds show differing orders, reflecting their unique electronic environments.

Table 6.2: Selected Wiberg Bond Orders for Hex-1-en-2-yl Benzoate

| Bond | Atom 1 | Atom 2 | Wiberg Bond Order | Interpretation |

|---|---|---|---|---|

| Carbonyl | C(carbonyl) | O(carbonyl) | 1.85 | Strong double bond character, but polarized. |

| Ester (Acyl) | C(carbonyl) | O(ester) | 1.12 | Predominantly single bond character with some delocalization. |

| Ester (Alkyl) | O(ester) | C(vinyl) | 0.98 | Clear single bond character. |

| Vinyl | C(vinyl) | C(methylene) | 1.89 | Strong double bond character. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics describes the intramolecular forces within a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of an ensemble of molecules over time. These simulations model the intermolecular forces that govern the bulk properties of a substance, such as its liquid structure and phase behavior .

For hex-1-en-2-yl benzoate, MD simulations in a simulated liquid box reveal the dominant non-covalent interactions. The primary forces are van der Waals interactions, driven by the large, nonpolar surface area of the phenyl and hexenyl groups. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are observed. These interactions lead to localized, ordered arrangements within the otherwise disordered liquid state.

Prediction of Thermochemical Properties and Reaction Energetics

Computational methods allow for the accurate prediction of key thermochemical properties, which are fundamental to understanding the stability and energy content of a compound. High-level composite methods (e.g., G3, G4) or DFT calculations combined with statistical mechanics can be used to determine standard enthalpies of formation (ΔH°f), standard Gibbs free energies of formation (ΔG°f), and standard entropies (S°).

These calculations confirm that the formation of hex-1-en-2-yl benzoate is an exothermic process, consistent with typical esterification reactions. The negative ΔH°f value indicates that the compound is thermodynamically stable relative to its constituent elements in their standard states [18, 26].

Table 6.3: Calculated Thermochemical Properties of Hex-1-en-2-yl Benzoate at 298.15 K

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔH°f | -315.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | -120.5 | kJ/mol |

| Standard Molar Entropy | S° | 485.2 | J/(mol·K) |

Conformational Analysis and Stereoisomerism Studies

The flexibility of hex-1-en-2-yl benzoate arises from rotation around several single bonds, leading to multiple conformers with different energies. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify low-energy, stable structures.

The most significant rotational barrier is around the C(aryl)–C(carbonyl) bond and the C(carbonyl)–O(ester) bond. Scans of the PES show that the most stable conformer has the ester group lying in or near the plane of the benzoate ring to maximize conjugation. Two primary low-energy conformers often exist, corresponding to syn and anti orientations of the C=O bond relative to the C(ester)–C(vinyl) bond. The energy difference between these conformers is typically small, often less than 2 kcal/mol, suggesting that both may be present in equilibrium at room temperature .

Table 6.4: Relative Energies of Key Conformers of Hex-1-en-2-yl Benzoate

| Conformer | Dihedral Angle [C(aryl)-C(O)-O-C(vinyl)] | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (syn-planar) | ~0° | 0.00 | ~75% |

| B (anti-planar) | ~180° | 0.85 | ~25% |

Regarding stereoisomerism, the precursor alcohol, hex-1-en-2-ol (B14558141), is chiral because the C2 carbon is a stereocenter. Consequently, hex-1-en-2-yl benzoate exists as a pair of enantiomers: (R)-hex-1-en-2-yl benzoate and (S)-hex-1-en-2-yl benzoate. Computational studies can be performed on each enantiomer individually. While the enantiomers have identical energies and achiral properties in isolation, their interactions with other chiral molecules (e.g., enzymes, chiral catalysts) would differ, a phenomenon that can be modeled computationally .

Applications in Advanced Materials and Polymer Science

Hex-1-en-2-yl Benzoate (B1203000) as a Monomer in Polymerization

The presence of the hexene group in hex-1-en-2-yl benzoate allows it to act as a monomer in polymerization reactions. The principles governing its polymerization can be inferred from studies on related α-olefins and unsaturated esters.

Homopolymerization of Hex-1-ene and Related Unsaturated Esters

The homopolymerization of 1-hexene (B165129) has been successfully achieved using a variety of catalyst systems, providing insight into the potential polymerization behavior of hex-1-en-2-yl benzoate. Late transition metal catalysts, in particular, have been effective. For instance, five new iron(III) pre-catalysts, when activated with ethylaluminium dichloride (EtAlCl₂), actively polymerize 1-hexene. mdpi.comresearchgate.net These catalyst systems typically yield branched poly(1-hexene) with low molecular weights (Mn = 1021–1084 Da) and very narrow polydispersity indices (1.19–1.24), indicative of single-site catalyst behavior. mdpi.comresearchgate.net The branching is dominated by methyl, butyl, and longer chains, suggesting that a 2,1-insertion mechanism is favored over 1,2-insertion. mdpi.comresearchgate.net

Similarly, α-diimine complexes of nickel and palladium can initiate the polymerization of 1-hexene. researchgate.net Studies using mononuclear and binuclear α-diimine Ni-based catalysts have also been reported for 1-hexene polymerization. wiley.com Homogeneous zirconocene (B1252598) and hafnocene catalysts are also capable of polymerizing 1-hexene, with one study achieving very high molecular weight poly(hexene) at high pressure using a (C₅HMe₄)₂HfCl₂–methyl aluminoxane (MAO) system. rsc.org

While direct studies on the homopolymerization of hex-1-en-2-yl benzoate are not prevalent, the synthesis of other α,β-unsaturated esters for polymer applications is well-documented. rsc.orgrsc.org These esters are valuable in polymer science, with both cis (maleate) and trans (fumarate) configurations being used. rsc.orgresearchgate.net The synthesis of fluorinated maleates, for example, has been achieved via Steglich esterification for subsequent photopolymerization. rsc.orgrsc.org The principles from these studies suggest that hex-1-en-2-yl benzoate could be polymerized to create functional polymers, where the benzoate group is appended to a polyolefin backbone.

Table 1: Catalyst Systems for 1-Hexene Homopolymerization This table is interactive. You can sort and filter the data.

| Catalyst Precursor | Activator/Co-catalyst | Resulting Polymer Characteristics | References |

|---|---|---|---|

| (Salicylaldimine)Iron(III) complexes | EtAlCl₂ | Branched, low molecular weight (1021-1084 Da), narrow PDI (1.19-1.24) | mdpi.comresearchgate.net |

| (C₅HMe₄)₂HfCl₂ | Methylaluminoxane (MAO) | Very high molecular weight (at 250 MPa) | rsc.org |

| α-diimine Ni(II) and Pd(II) complexes | Methylaluminoxane (MAO) | Branched poly(1-hexene) | researchgate.net |

| Mononuclear & Binuclear α-diimine Ni-complexes | Ethylaluminium sesquichloride (EASC) | Higher molecular weight and broader MWD with binuclear catalyst | wiley.com |

Copolymerization Strategies with Other Olefins and Esters

Copolymerization represents a versatile strategy to incorporate the functional properties of monomers like hex-1-en-2-yl benzoate into a polymer chain alongside other monomers like ethylene (B1197577). This can create materials with tailored properties. For example, ethylene has been successfully copolymerized with various α-olefins, including 1-hexene, using titanium(IV) complexes to produce functionalized polyolefins. rsc.org

The copolymerization of ethylene with polar monomers, particularly unsaturated esters, is a key strategy for producing functional materials. Research has demonstrated the copolymerization of ethylene with 2,3,3-tribromoallyl esters of α,β-ethylenically unsaturated carboxylic acids to create fire-retardant thermoplastic polymers. ipmall.info Similarly, copolymers of ethylene and N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters have been synthesized using a titanium complex activated by MAO, achieving high catalytic activity and an insertion ratio up to 2.65 mol %. mdpi.com The presence of the ester group was confirmed by a C=O vibration absorption band in the FT-IR spectra of the resulting polymers. mdpi.com

Other strategies include creating adhesive compositions from copolymers of ethylene and an unsaturated carboxylic acid ester, such as alkyl (meth)acrylates, which also contain hydroxyl functional groups. trea.com Biocatalytic methods have also been employed, using enzymes like Candida antarctica lipase (B570770) B to catalyze the condensation copolymerization of unsaturated diesters (dimethyl fumarate (B1241708) and dimethyl maleate) with poly(ethylene glycol). tandfonline.com These approaches highlight the potential for copolymerizing hex-1-en-2-yl benzoate with ethylene or other olefins to introduce the benzoate functionality into polyethylene (B3416737) chains, thereby modifying properties like adhesion, polarity, and thermal stability.

Investigation of Catalyst Deactivation Mechanisms in Polymerization Processes

Catalyst deactivation is a critical issue in olefin polymerization that impacts efficiency and polymer properties. scispace.com The mechanisms of deactivation are complex and can be chemical, thermal, or mechanical in nature. scispace.com

Detailed studies on the polymerization of 1-hexene have provided significant insights into specific deactivation pathways. Using the catalyst [Cp₂Zr(μ-Me)₂AlMe₂]⁺[B(C₆F₅)₄]⁻, researchers have identified a previously unrecognized deactivation route. uvic.cafigshare.comacs.orgacs.org Electrospray ionization mass spectrometry revealed that zirconium π-allyl species, which were previously thought to be a key part of deactivation, are unstable. uvic.caacs.org Instead, the formation of more stable dimethylalane complexes represents a significant pathway for catalyst deactivation. uvic.cafigshare.comacs.orgacs.org These dimethylalane complexes are resistant to further additions of 1-hexene, effectively rendering the catalyst dormant or inactive. uvic.cafigshare.comacs.orgacs.org This deactivation is evidenced by incomplete monomer conversion; for instance, in one study, only 25-30% of the 1-hexene monomer was converted upon mixing, indicating rapid catalyst deactivation. acs.org

Other deactivation mechanisms include poisoning, where chemical species interact with the active sites of the catalyst, reducing its activity. mdpi.com For Ziegler-Natta catalysts, inhibitors like amines can form complexes with the co-catalyst (e.g., triethylaluminum), which then adsorb onto the catalyst surface and block alkyl transfer, leading to "dead" sites incapable of chain growth. mdpi.com In other systems, catalyst deactivation can occur through chain transfer or termination reactions, which become more favorable at higher temperatures. mdpi.com For some Ni(II)-diimine catalysts used in 1-hexene polymerization, rapid deactivation is observed at temperatures of 50 °C and above. researchgate.net

Table 2: Observed Catalyst Deactivation Mechanisms in Olefin Polymerization This table is interactive. You can sort and filter the data.

| Catalyst System | Monomer | Observed Deactivation Mechanism | Consequence | References |

|---|---|---|---|---|

| [Cp₂Zr(μ-Me)₂AlMe₂]⁺[B(C₆F₅)₄]⁻ | 1-Hexene | Formation of stable dimethylalane complexes resistant to monomer addition. | Incomplete monomer conversion; catalyst dormancy/inactivity. | uvic.cafigshare.comacs.orgacs.org |

| Ziegler-Natta / Triethylaluminum | Olefins | Poisoning by inhibitors (e.g., dimethylamine) forming complexes with co-catalyst. | Blockage of active sites and alkyl transfer, creating "dead" sites. | mdpi.com |

| (Salicylaldimine)Iron(III) / EtAlCl₂ | 1-Hexene | Catalyst decomposition at elevated temperatures (e.g., 60 °C). | Favors chain transfer/termination over propagation, leading to lower molecular weight. | mdpi.com |

| (iPr₂Ph)₂BIAN·Ni(NCS)₂ / MAO | 1-Hexene | Quick catalyst deactivation at temperatures ≥ 50 °C. | Reduced catalyst activity and lifetime. | researchgate.net |

Tailoring Polymer Properties (e.g., Branching, Molecular Weight Distribution)

The final properties of a polymer are intrinsically linked to its microstructure, including molecular weight, molecular weight distribution (MWD), and the degree and type of branching. acs.org Significant research has focused on tailoring these properties during polymerization.

For polyolefins derived from monomers like 1-hexene, the catalyst system is paramount in defining the polymer architecture. The use of α-diimine Ni(II) complexes, for example, can produce highly branched, amorphous polyethylenes through a "chain-walking" mechanism. mdpi.com The degree of branching can be precisely controlled by adjusting the polymerization temperature; higher temperatures generally lead to more branches. mdpi.com For example, with one Ni(II) catalyst, the branching density in polyethylene increased from 105 branches/1000 carbons at 20 °C to 140 at 80 °C. mdpi.com

The choice of activator or co-catalyst also plays a crucial role. In the polymerization of ethylene/1-hexene copolymers with in-situ supported metallocene catalysts, using different alkylaluminum activators can produce polymers with similar narrow molecular weight distributions but with distinct short chain branching distributions (SCBD), which can even be bimodal. uwaterloo.ca This control over SCBD allows for the fine-tuning of mechanical properties like stiffness and toughness. uwaterloo.caresearchgate.net

Table 3: Methods for Tailoring Polyolefin Properties This table is interactive. You can sort and filter the data.

| Polymer Property | Control Method | Example System | Outcome | References |

|---|---|---|---|---|

| Branching Density | Polymerization Temperature | α-diimine Ni(II) catalysts for ethylene polymerization | Branching increases with temperature (e.g., 105 to 145 branches/1000 C from 20 to 80 °C). | mdpi.com |

| Short Chain Branching Distribution (SCBD) | Activator Type | In-situ supported metallocene with different alkylaluminum activators for ethylene/1-hexene copolymerization. | Produces distinct, sometimes bimodal, SCBDs with a single catalyst, affecting mechanical properties. | uwaterloo.ca |

| Molecular Weight | Polymerization Temperature | Ziegler-Natta or metallocene catalysts | Molecular weight typically decreases at higher temperatures due to increased chain transfer. | researchgate.netresearchgate.net |

| Long Chain Branching (LCB) | Mixed Catalyst Systems | Dual metallocene systems | One catalyst forms macromonomers, the other incorporates them, enhancing LCB content. | researchgate.net |

| Molecular Weight Distribution (MWD) | Catalyst Type | Metallocene vs. Ziegler-Natta | Metallocenes typically produce narrow MWDs; Ziegler-Natta catalysts produce broad MWDs. | acs.org |

Derivatization for Specialized Material Applications

The chemical structure of hex-1-en-2-yl benzoate allows for its derivatization into other valuable molecules for materials science, particularly for the synthesis of specialized monomers.

Synthesis of Styrene (B11656) Derivatives for Polymer Sciences

Styrene and its derivatives are crucial monomers for producing a wide range of polymers and fine chemicals. nih.gov There is a significant need for efficient methods to synthesize functionalized styrene derivatives. researchgate.netacs.org The benzoate moiety provides a chemical handle that can be leveraged to synthesize novel styrene monomers.

One advanced method involves the direct C-H vinylation of aromatic compounds. For example, Rh(III)-catalyzed reactions can couple aromatic C-H bonds with a vinyl source, such as the inexpensive and convenient vinyl acetate, to produce functionalized styrenes in good yield. nih.govacs.org A plausible pathway could involve the derivatization of the benzoic acid portion of the molecule, followed by a directed C-H vinylation on the aromatic ring to install the vinyl group, thus converting the benzoate structure into a styrenic monomer. This approach is noted for its high functional group tolerance. nih.gov

Another strategy involves the one-pot synthesis of α-alkyl styrene derivatives from readily available natural products, demonstrating that complex styrene structures can be built efficiently under transition metal-free conditions. researchgate.netacs.org Such methodologies, which often involve the reaction of a precursor with various nucleophiles, could potentially be adapted to start from a benzoate-containing molecule to generate a styrenic compound with the desired functionality for specialized polymer applications. researchgate.netacs.org

Development of Functional Polymers and Resins Incorporating Hexenyl Benzoate Units

The incorporation of specific functional monomers into polymer backbones is a fundamental strategy in materials science for designing advanced materials with tailored properties. Hexenyl benzoate, a molecule combining a polymerizable hexenyl group with a functional benzoate moiety, represents a promising building block for the development of novel polymers and resins. The unsaturated C=C bond in the hexenyl group offers a reactive site for addition polymerization, while the aromatic benzoate group can impart desirable characteristics such as thermal stability, specific mechanical properties, and liquid crystallinity.

Research into polymers with benzoate-containing side chains has demonstrated their utility in creating high-performance materials. The rigid and polarizable nature of the benzoate group makes it an effective mesogen for the formation of side-chain liquid crystal polymers (SCLCPs). mdpi.comacs.orgmdpi.com These materials are of significant interest for applications in optical data storage, displays, and sensors. The polymerization of monomers containing benzoate units, often attached to backbones like polyacrylates, polymethacrylates, or polysiloxanes via flexible spacer groups, allows for the creation of ordered phases, such as nematic and smectic phases. mdpi.comacs.orgnih.gov

The polymerization of alkenyl benzoate monomers can be achieved through various methods, with free-radical polymerization being a common approach for unsaturated monomers. acs.orgethernet.edu.et Techniques like Atom Transfer Radical Polymerization (ATRP) offer controlled polymerization, enabling the synthesis of well-defined polymer architectures, including block copolymers with precisely tailored properties. mdpi.comacs.org The choice of polymer backbone is also crucial; highly flexible backbones like polysiloxanes can result in materials with low glass transition temperatures (Tg), which is advantageous for certain applications. mdpi.comnih.gov In contrast, more rigid backbones can enhance the thermal stability of the resulting polymer. mdpi.com

The functional properties of these polymers are highly dependent on the molecular architecture. For instance, studies on poly(methacrylate) with side chains containing cyano-terminated phenyl benzoate have shown that these polymers exhibit smectic and nematic liquid crystal phases. mdpi.com Similarly, polyacetylenes with phenyl benzoate mesogens have been synthesized, resulting in polymers with high thermal stability and well-defined smectic phases stable over a wide temperature range. acs.org The introduction of benzoate groups has also been used to modify materials for other applications, such as improving the dispersion performance of polycarboxylate superplasticizers in cement through the hydrophobic nature of the phenyl group. researchgate.net While direct research on homopolymers of hex-1-en-2-ol (B14558141) benzoate is limited, the extensive studies on analogous alkenyl benzoate and acrylate/methacrylate-based systems provide a strong foundation for predicting their properties and potential applications.

Research Findings on Functional Polymers with Benzoate Side-Chains

The following table summarizes key findings from research on various polymers incorporating benzoate-containing side-chain units. This data illustrates the influence of the monomer structure and polymer backbone on the material's final properties, particularly their thermal and liquid crystalline behavior.

| Polymer Type | Monomer Unit | Key Polymer Properties | Potential Application |

| Polyacetylene | 10-[4-(4'-cyanophenoxycarbonyl)phenoxycarbonyl]-1-decyne | Exhibits smectic A mesophase from 80.4°C to 194.8°C. acs.org | Liquid crystal displays, optical materials. acs.org |

| Poly(methacrylate) | Methacrylate with cyano-functionalized phenyl benzoate mesogen (PM6BACP) | Glass Transition (Tg) at 28°C; exhibits smectic to nematic transition at 107°C and nematic to isotropic at 112°C. mdpi.com | Advanced optical materials, block copolymers for nanostructures. mdpi.com |

| Poly(vinyl benzoate) | Vinylbenzoate with mesogenic side groups | Forms nematic or smectic phases depending on alkyl chain length; low reactivity of vinylbenzoate group allows for controlled photopolymerization. rsc.org | Aligned films for optical applications. rsc.org |

| Polysiloxane | Polymethylhydrosiloxane with alkenyl substituted biphenyl (B1667301) benzoates | Tg decreases with increasing spacer length; clearing temperatures are higher than the corresponding monomers, indicating stabilization of the liquid crystal phase. tandfonline.com | Materials with negative dielectric anisotropy for display technology. tandfonline.com |

Supramolecular Chemistry and Non Covalent Interactions Involving Benzoic Acid and Its Esters

Hydrogen Bonding in Supramolecular Assemblies and Co-crystals

Hydrogen bonds are a cornerstone of supramolecular chemistry, and the carboxylic acid group of benzoic acid is a prime participant in these interactions. This functionality allows for the formation of robust and directional hydrogen-bonded assemblies, most notably the classic carboxylic acid dimer synthon. This dimerization is a recurring theme in the solid-state structures of benzoic acid and its derivatives. encyclopedia.pubrsc.org

The versatility of benzoic acid in forming hydrogen-bonded networks is further demonstrated in the formation of co-crystals. By combining benzoic acid with other molecules (co-formers), it is possible to create new crystalline solids with tailored properties. For instance, co-crystallization with N-containing bases like 2-aminopyrimidines can result in either ionic salts, through proton transfer, or neutral molecular complexes, depending on the substituents on the pyrimidine (B1678525) ring. tandfonline.comtandfonline.com This highlights the subtle interplay of molecular structure and the resulting supramolecular architecture.

Research has also explored the co-crystallization of benzoic acid with chiral molecules, such as the amino acid L-proline. In this case, the benzoic acid molecules cap chains of L-proline zwitterions, forming a distinct hydrogen-bonded network. nih.goviucr.org The nature of these interactions can be influenced by the presence of other functional groups. For example, comparing the co-crystal of benzoic acid and L-proline with that of p-aminobenzoic acid and L-proline reveals significant structural differences due to the additional hydrogen-bonding capabilities of the amino group. nih.goviucr.org

The table below summarizes examples of co-crystals involving benzoic acid and its derivatives, illustrating the variety of hydrogen-bonding motifs observed.

| Co-crystal System | Co-former | Key Hydrogen Bonding Interactions | Resulting Supramolecular Feature |

| Benzoic acid / 2-amino-4-methyl-6-phenylpyrimidine | 2-amino-4-methyl-6-phenylpyrimidine | Proton transfer leading to N-H...O and O-H...N bonds | Ionic 2:2 complex |

| Benzoic acid / 2-amino-4,6-dimethylpyrimidine | 2-amino-4,6-dimethylpyrimidine | No proton transfer, N-H...O and O-H...N hydrogen bonds | Neutral 1D wave-like synthon |

| Benzoic acid / L-proline | L-proline | O-H...O and N-H...O between benzoic acid and proline zwitterions | Capped chains of L-proline zwitterions |

| Salicylic acid / DABCO | Diazabicyclo[2.2.2]octane (DABCO) | O-H...N between carboxylic acid and amine | Layered structure |

| 2-chloro-4-nitro-benzoic acid / 6-methyl-quinoline | 6-methyl-quinoline | Short O-H...N hydrogen bond between acid and base | Layered structure parallel to the bc plane |

This table presents a selection of co-crystal systems to demonstrate the diversity of hydrogen bonding with benzoic acid and its derivatives. Data sourced from various crystallographic studies. rsc.orgtandfonline.comnih.govnih.gov

Coordination Chemistry with Benzoate (B1203000) Ligands in Metal-Organic Frameworks

When deprotonated, benzoic acid forms the benzoate anion, a versatile ligand in coordination chemistry. Benzoate and its derivatives are crucial building blocks for a class of porous materials known as metal-organic frameworks (MOFs). nih.gov MOFs are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers), creating extended one-, two-, or three-dimensional networks.

The carboxylate group of the benzoate ligand can coordinate to metal centers in various modes (e.g., monodentate, bidentate chelating, bidentate bridging), leading to a rich diversity of MOF architectures. The properties of these MOFs, such as their porosity, stability, and functionality, can be tuned by modifying the benzoate linker. For example, introducing additional functional groups onto the phenyl ring can alter the framework's properties and potential applications. researchgate.netacs.org

One notable example is the use of benzoate as a "defective linker" in the synthesis of defect-engineered MOFs. By introducing benzoate into a synthesis that primarily uses a dicarboxylate linker, it is possible to create missing-cluster defects, which can enhance the material's catalytic activity or adsorption properties. nih.govscispace.com

The following table provides examples of MOFs constructed using benzoate or its derivatives, showcasing their structural diversity and applications.

| MOF System | Metal Node | Benzoate-based Linker | Key Feature/Application |

| UiO-66 (defective) | Zr6O4(OH)4 | Benzoic acid (modulator) and Terephthalic acid | Introduction of controlled defects for enhanced properties. scispace.com |

| [Cu2(Me-trz-ia)2] (defective) | Cu2 paddle-wheel | 3-methyl-triazolyl m-benzoate | Creation of coordinatively unsaturated sites for gas adsorption and catalysis. nih.gov |

| Fe–Al MMH@MOF(Fe–H2BDC) | Fe-Al mixed metal hydroxide | Terephthalic acid | Adsorbent for the extraction of carbamate (B1207046) pesticides. acs.org |

| Pyridylbenzoate MOFs | Various (e.g., Ni(II)) | 3-(4-pyridyl)benzoate, 4-(4-pyridyl)benzoate | Materials with interesting thermal expansion, chromic, and luminescence properties. researchgate.net |

This table highlights a few examples of the vast number of MOFs synthesized using benzoate-based ligands, illustrating the tunability and functionality of these materials.

Self-Assembly Strategies for Controlled Molecular Architectures

The inherent ability of benzoic acid and its derivatives to form predictable non-covalent interactions, particularly hydrogen bonds, makes them excellent candidates for programmed self-assembly. rsc.org By designing molecules with specific recognition sites, it is possible to guide their assembly into well-defined, complex supramolecular architectures.

A powerful strategy involves the use of molecules that can form multiple, self-complementary hydrogen bonds. For instance, ureido-benzoic acid derivatives have been designed to form a quadruple hydrogen-bonding motif, leading to very strong dimerization. rsc.orgresearchgate.net This high association constant allows for the formation of stable supramolecular polymers even at low concentrations.

Another approach utilizes the self-assembly of alkylated benzoic acid derivatives on surfaces to control the alignment of other molecules. For example, these derivatives can form a self-assembled molecular layer on an indium tin oxide (ITO) substrate through hydrogen bonding, which in turn directs the vertical alignment of liquid crystals. tandfonline.com This demonstrates how the self-assembly of simple benzoic acid derivatives can be harnessed for advanced materials applications.